trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1609406-37-2
VCID: VC4570047
InChI: InChI=1S/C6H14N2O.2ClH/c1-8-3-2-6(9)5(7)4-8;;/h5-6,9H,2-4,7H2,1H3;2*1H/t5-,6-;;/m1../s1
SMILES: CN1CCC(C(C1)N)O.Cl.Cl
Molecular Formula: C6H16Cl2N2O
Molecular Weight: 203.11

trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride

CAS No.: 1609406-37-2

Cat. No.: VC4570047

Molecular Formula: C6H16Cl2N2O

Molecular Weight: 203.11

* For research use only. Not for human or veterinary use.

trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride - 1609406-37-2

Specification

CAS No. 1609406-37-2
Molecular Formula C6H16Cl2N2O
Molecular Weight 203.11
IUPAC Name (3R,4R)-3-amino-1-methylpiperidin-4-ol;dihydrochloride
Standard InChI InChI=1S/C6H14N2O.2ClH/c1-8-3-2-6(9)5(7)4-8;;/h5-6,9H,2-4,7H2,1H3;2*1H/t5-,6-;;/m1../s1
Standard InChI Key IYOFWUGRTTWMOR-BNTLRKBRSA-N
SMILES CN1CCC(C(C1)N)O.Cl.Cl

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, (3R,4R)-3-amino-1-methylpiperidin-4-ol dihydrochloride, reflects its stereochemistry and salt form. The trans configuration of the amino and hydroxyl groups across the piperidine ring is critical for its biological interactions. Key structural features include:

PropertyValue
Molecular FormulaC₆H₁₆Cl₂N₂O
Molecular Weight203.11 g/mol
InChI CodeInChI=1S/C6H14N2O.2ClH/c1-8...
SMILESCN1CCC(C(C1)N)O.Cl.Cl
CAS No.1609406-37-2

Synthetic Routes and Optimization

Core Synthesis Strategy

The synthesis begins with commercially available piperidine derivatives. A representative pathway involves:

  • Ring Functionalization: Introducing the methyl group at the 1-position via alkylation of piperidine-4-ol precursors under basic conditions.

  • Amino Group Installation: Stereoselective amination at the 3-position using ammonia or protected amines, often employing catalysts like palladium or nickel .

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt, improving stability and handling.

Critical parameters include reaction temperature (typically 50–80°C), solvent choice (ethanol or methanol), and stoichiometric control to minimize side products such as cis isomers or over-alkylated derivatives .

Stereochemical Control

Achieving the trans configuration requires careful selection of starting materials and reaction conditions. For example, using trans-3,4-disubstituted piperidine intermediates or chiral auxiliaries ensures the desired stereochemistry . Catalytic hydrogenation or enzymatic resolution may further enhance enantiomeric excess .

Physicochemical and Analytical Profiling

Spectral Data

  • ¹H NMR: Peaks at δ 3.41 (s, CH₂), 4.86–4.79 (s, piperidine CH₂), and 7.68 (s, NH₂) confirm the structure .

  • IR Spectroscopy: Bands at 1649 cm⁻¹ (C=O) and 3179 cm⁻¹ (N-H stretch) align with amine and hydroxyl functionalities .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 203.11 (M+H)⁺, consistent with the molecular formula.

Biological Activity and Mechanistic Insights

Neurotransmitter Receptor Interactions

Structural analogs of trans-3-amino-1-methylpiperidin-4-ol exhibit affinity for serotonin (5-HT) and dopamine receptors, implicating potential use in depression or Parkinson’s disease . For example, fentanyl-related 4-anilidopiperidines share similar binding modes at μ-opioid receptors, though the target compound’s specificity requires further validation .

Comparative Analysis with Related Piperidine Derivatives

CompoundCAS No.Key DifferencesBiological Activity
4-(Aminomethyl)-1-methylpiperidin-4-ol23804-63-9Aminomethyl vs. amino groupUnreported
3,5-Bis(arylidene)-4-piperidonesVariesArylidene substituentsCytotoxic (GI₅₀ 0.15–0.28 μM)

The target compound’s simpler structure offers advantages in synthetic accessibility compared to highly substituted derivatives like those in Table 2 .

Future Directions and Applications

Drug Discovery

QSAR studies could identify optimal substituents for enhancing blood-brain barrier penetration or receptor selectivity. Hybrid molecules combining the piperidine core with known pharmacophores (e.g., benzodiazepines) may yield dual-acting therapeutics.

Industrial Scale-Up

Continuous flow chemistry and biocatalytic methods present opportunities to improve yield and reduce waste in large-scale synthesis . Partnerships with academic and industrial labs will accelerate translational research.

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